3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid
Overview
Description
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety.
Biochemical Analysis
Biochemical Properties
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity and stability . For instance, it has been observed to interact with carbon-centered radical intermediates, which are essential in many biochemical processes . The nature of these interactions often involves the stabilization of radical intermediates, thereby facilitating various biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group can modulate the activity of certain signaling proteins, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and altered metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of trifluoromethyl radicals to achieve the desired substitution . This process can be carried out under various conditions, often requiring the presence of a catalyst and specific reaction temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic ring .
Scientific Research Applications
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylboronic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the aromatic ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-8-10(14(19)20)6-7-11(9)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMKYADNPXZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620589 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-01-6 | |
Record name | 2-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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